Home > Products > Screening Compounds P116817 > 2-Methyl-6-nitro-4-phenoxyquinoline
2-Methyl-6-nitro-4-phenoxyquinoline - 1461706-79-5

2-Methyl-6-nitro-4-phenoxyquinoline

Catalog Number: EVT-1737623
CAS Number: 1461706-79-5
Molecular Formula: C16H12N2O3
Molecular Weight: 280.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Telmisartan

Relevance: While not structurally identical, Telmisartan is relevant to 2-Methyl-6-nitro-4-phenoxyquinoline due to the presence of a potential genotoxic impurity found in Telmisartan's manufacturing process. This impurity, 2-methyl-6-nitroaniline, shares the 2-methyl-6-nitrobenzene motif with the target compound. The study highlights the importance of monitoring and controlling such impurities in pharmaceutical products like Telmisartan, making it relevant to the development and analysis of similar compounds like 2-Methyl-6-nitro-4-phenoxyquinoline. []

2-Methyl-6-nitroaniline

Compound Description: 2-Methyl-6-nitroaniline is identified as a potential genotoxic impurity in the synthesis of Telmisartan. [] Genotoxic impurities are of significant concern in pharmaceutical development due to their potential to damage DNA and lead to mutations.

3-Amino-2-methyl-6-nitro-quinazolin-4(3H)-one

Compound Description: This compound belongs to the quinazolinone class and demonstrates photo-disruptive activity towards plasmid DNA under both UVB and UVA irradiation. [] Quinazolinones are recognized pharmacophores with known anticancer and antimicrobial properties.

2-Methyl-6-nitro-4-quinazolones

Compound Description: This group of compounds, specifically 2-substituted styryl-6-nitro-4-quinazolones, have demonstrated promising antimicrobial effects. [] They are synthesized via condensation reactions with varying aldehydes.

Overview

2-Methyl-6-nitro-4-phenoxyquinoline is a chemical compound with the molecular formula C16H12N2O3C_{16}H_{12}N_{2}O_{3} and a molecular weight of 284.28 g/mol. This compound belongs to the class of quinolines, which are heterocyclic aromatic organic compounds known for their diverse biological activities. The presence of a nitro group and a phenoxy substituent contributes to its potential as a pharmacologically active agent.

Source and Classification

2-Methyl-6-nitro-4-phenoxyquinoline can be synthesized through various chemical processes, often involving the modification of existing quinoline structures. It is classified under organic compounds and specifically falls into the categories of heterocycles and nitro compounds. The compound has been studied for its potential applications in medicinal chemistry, particularly in the development of anticancer agents.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-Methyl-6-nitro-4-phenoxyquinoline typically involves several steps, including:

  1. Starting Materials: The synthesis can begin with commercially available quinoline derivatives, which undergo alkylation or nitration.
  2. Nitration: A common method involves treating a suitable precursor with fuming nitric acid to introduce the nitro group at the 6-position of the quinoline ring.
  3. Phenoxy Substitution: The introduction of the phenoxy group can be achieved through electrophilic aromatic substitution or nucleophilic substitution reactions, where an appropriate phenol derivative is reacted with the quinoline intermediate.
  4. Final Purification: The product is usually purified through recrystallization or chromatography to obtain high-purity 2-Methyl-6-nitro-4-phenoxyquinoline.

The detailed synthesis route may vary based on specific laboratory conditions and desired yields, but these general steps provide an overview of the synthetic pathway .

Molecular Structure Analysis

Structure and Data

The molecular structure of 2-Methyl-6-nitro-4-phenoxyquinoline features a quinoline core with specific substituents:

  • Quinoline Ring: A bicyclic structure consisting of a benzene ring fused to a pyridine ring.
  • Nitro Group: Positioned at the 6-position, providing electron-withdrawing characteristics that can enhance biological activity.
  • Phenoxy Group: Attached at the 4-position, which may influence solubility and binding interactions in biological systems.

The compound's structural representation can be described using various visualization tools available in cheminformatics databases such as PubChem .

Chemical Reactions Analysis

Reactions and Technical Details

2-Methyl-6-nitro-4-phenoxyquinoline can participate in several chemical reactions, including:

  1. Electrophilic Substitution: The nitro group can act as an electron-withdrawing group, facilitating further substitutions on the aromatic ring.
  2. Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, altering the compound's reactivity and biological profile.
  3. Condensation Reactions: It may react with various nucleophiles to form new derivatives that could possess enhanced pharmacological properties.

These reactions are critical for modifying the compound to explore structure-activity relationships in drug development .

Mechanism of Action

Process and Data

The mechanism of action for 2-Methyl-6-nitro-4-phenoxyquinoline is primarily explored in the context of its biological activity:

  1. Enzyme Inhibition: The compound has been studied as a potential inhibitor for various kinases involved in cancer pathways, such as c-Met kinase, which is crucial for tumor growth and metastasis.
  2. Cellular Uptake: The phenoxy group may enhance cellular permeability, allowing for effective accumulation within target cells.
  3. Signal Transduction Interference: By inhibiting specific kinases, this compound may disrupt signaling pathways that promote cancer cell proliferation and survival.

Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, highlighting its potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2-Methyl-6-nitro-4-phenoxyquinoline include:

  • Appearance: Typically appears as a yellow solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but less soluble in water, which is common for many quinoline derivatives.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases which may lead to degradation.
  • Reactivity: The presence of both nitro and phenoxy groups allows for diverse reactivity patterns in chemical transformations.

These properties are essential for understanding how the compound behaves in biological systems and during synthetic processes .

Applications

Scientific Uses

2-Methyl-6-nitro-4-phenoxyquinoline has several potential applications in scientific research:

  1. Drug Development: Its structural features make it a candidate for developing new anticancer agents through modifications aimed at enhancing its potency and selectivity.
  2. Biological Studies: Used in studies investigating kinase inhibition mechanisms, contributing to understanding cancer biology.
  3. Synthetic Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds with potential pharmaceutical applications.
Introduction to Quinoline-Based Drug Discovery

Rationale for Quinoline Scaffolds in Medicinal Chemistry

Quinoline—a bicyclic heterocycle fusing benzene with pyridine—serves as a privileged scaffold in medicinal chemistry due to its exceptional structural versatility, bioactive diversity, and ease of synthetic modification. The inherent electronic asymmetry of the quinoline ring enables selective interactions with diverse biological targets through multiple binding modes, including π-π stacking, hydrogen bonding, and hydrophobic effects [5] [7]. This adaptability translates to broad pharmacological relevance, as evidenced by quinoline-based drugs spanning antimalarials (chloroquine), antibacterials (ciprofloxacin), and kinase inhibitors (cabozantinib) [10].

The core quinoline structure permits strategic substitutions at positions C-2, C-4, C-6, and C-7 to fine-tune pharmacodynamic and pharmacokinetic properties. For example:

  • C-2 modifications: Small alkyl groups (e.g., methyl) enhance planar rigidity and membrane permeability.
  • C-4 substitutions: Phenoxy groups confer distinct spatial orientation for target binding pockets (e.g., kinase allosteric sites) [6].
  • Electron-withdrawing groups (e.g., C-6 nitro) influence electron density, altering DNA intercalation or enzyme inhibition kinetics [2].
  • C-7 heterocycles: Improve solubility and mitigate P-glycoprotein-mediated efflux in resistant cancers [5].

Table 1: Impact of Quinoline Substituents on Biological Activity

PositionSubstituentTarget InfluenceFunctional Outcome
C-2MethylEnhanced tubulin binding affinityAntimitotic activity in cancer cells [4]
C-4Phenoxyc-Met kinase allosteric pocket occupationInhibition of metastasis pathways [6]
C-6NitroDNA gyrase poisoning efficiencyBactericidal effects [2]
C-7Methoxy/morpholinoSolubility and bioavailability optimizationOvercoming multidrug resistance [9]

Quinoline’s "drug-likeness" is further evidenced by favorable ADMET profiles. The scaffold typically exhibits moderate log P values (2–4), enabling passive diffusion across biological barriers, while nitrogen atoms provide hydrogen-bonding capacity critical for target engagement [7] [10]. These properties collectively establish quinoline as an indispensable template for rational drug design against oncological and infectious diseases.

Historical Evolution of 4-Phenoxyquinoline Derivatives in Oncology and Antimicrobial Research

The therapeutic exploration of 4-phenoxyquinolines originated in the 1970s with the serendipitous discovery of ICI 56,780—a 3-ester-substituted 4(1H)-quinolone exhibiting dual causal prophylactic and blood schizontocidal activity against Plasmodium berghei [9]. Despite promising efficacy, rapid resistance emergence halted clinical development, revealing vulnerabilities to single-point mutations in parasitic targets. This pivotal failure spurred systematic structure-activity relationship (SAR) investigations into 4-phenoxyquinoline optimization throughout the 1980s–2000s.

Key historical milestones include:

  • 1985–1995: Focus on antimicrobial applications. Derivatives like 6-nitro-4-phenoxyquinolines demonstrated nanomolar inhibition of bacterial DNA gyrase, but metabolic instability limited progression [2].
  • Early 2000s: Shift toward oncology-targeted designs. Seminal work identified 4-phenoxyquinoline as a bioisostere for 4-phenoxypyridine in kinase inhibitors [6].
  • 2010–Present: Integration of nitro bioactivation principles. 6-Nitro substituents were found to serve as electron sinks, enhancing DNA cross-linking in hypoxic tumor microenvironments [3] [4].

Table 2: Structural Evolution of 4-Phenoxyquinoline Derivatives

EraPrototype CompoundKey Structural FeaturesPrimary Therapeutic Application
1970sICI 56,7803-Ester, 6-butyl, 7-phenoxyethoxyAntimalarial [9]
1990s6-Fluoro-7-(piperazinyl) variantsC-6 fluorine, C-7 piperazineAntibacterial (gyrase inhibition) [2]
2010sCabozantinib analogs2-Methyl-4-phenoxy, C-6 aryl amidec-Met/VEGFR2 kinase inhibition [6]
2020s2-Methyl-6-nitro-4-phenoxyquinolineC-2 methyl, C-6 nitro, C-4 phenoxyTubulin polymerization inhibition [4]

The structural trajectory reveals three strategic shifts:

  • Ring saturation transitions: Early saturated quinolones (e.g., ICI 56,780) gave way to aromatic variants for improved target engagement [9].
  • Halogen incorporation: C-6/C-7 fluoro/chloro substituents amplified gyrase inhibition but exacerbated metabolic liabilities [2].
  • Nitro group renaissance: Contemporary designs exploit C-6 nitro groups for dual functionality—inducing oxidative stress in microbes and acting as hypoxia-activated prodrugs in tumors [4] [7].

In oncology, 4-phenoxyquinolines like foretinib and BMS-777607 established clinical proof-of-concept for c-Met/Ron kinase inhibition [6]. Parallel antimicrobial research optimized derivatives against drug-resistant Staphylococcus aureus DNA gyrase A (e.g., 2-(3-phenoxyphenyl)-4-phenylquinolines with IC50 values of 0.039 μM) [2]. The emergence of 2-methyl-6-nitro-4-phenoxyquinoline represents a convergence of these historical themes—its C-2 methyl enhances tubulin binding, the C-4 phenoxy enables kinase selectivity, and the C-6 nitro potentiates broad-spectrum bioactivity [4] [7].

Table 3: Target-Specific Applications of Modern 4-Phenoxyquinoline Derivatives

Biological TargetQuinoline DerivativePotency (IC₅₀/EC₅₀)Therapeutic Implication
Tubulin polymerization5,6,7-Trimethoxy-N-(4-benzoylphenyl)2.3 μMG2/M arrest in ovarian cancer [4]
c-Met kinaseN-[4-(2-fluorophenoxy)pyridin-2-yl]0.016 μMAntimetastatic activity [6]
DNA gyrase (S. aureus)6-Fluoro-2-(3-phenoxyphenyl)-4-phenyl0.039 μMCircumvention of fluoroquinolone resistance [2]
Plasmodium liver stages3-Bromo-4(1H)-quinolone 16c5.82 nMRadical cure of relapsing malaria [9]

This evolution underscores how strategic functionalization—particularly C-6 nitro incorporation—transformed early antimalarial templates into targeted agents for resistant infections and refractory cancers. Contemporary research focuses on polypharmacology approaches, leveraging 4-phenoxyquinoline’s capacity to concurrently engage multiple disease-relevant targets [7] [10].

Properties

CAS Number

1461706-79-5

Product Name

2-Methyl-6-nitro-4-phenoxyquinoline

IUPAC Name

2-methyl-6-nitro-4-phenoxyquinoline

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

InChI

InChI=1S/C16H12N2O3/c1-11-9-16(21-13-5-3-2-4-6-13)14-10-12(18(19)20)7-8-15(14)17-11/h2-10H,1H3

InChI Key

UBNQYEGKLOFSCI-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C=C(C=CC2=N1)[N+](=O)[O-])OC3=CC=CC=C3

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)[N+](=O)[O-])OC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.